Calcium dimethyl dicarbonate

Description

Nomenclature and Chemical Identity within Dicarbonate (B1257347) and Organocalcium Chemistry

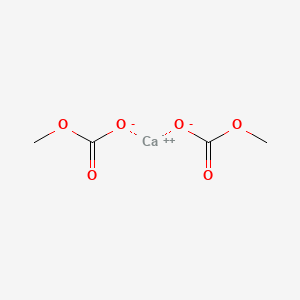

Systematically named calcium dimethyl dicarbonate, this compound is a salt consisting of a calcium cation (Ca²⁺) and two dimethyl dicarbonate anions ([CH₃OCOO]⁻). It belongs to the class of organocalcium compounds, which are characterized by a bond between calcium and an organic moiety. wikipedia.org Although it lacks a direct calcium-carbon bond, its nature as a calcium salt of a carbonic acid ester places it within the broader scope of organocalcium chemistry due to the influence of the organic ester group on its properties and reactivity. wikipedia.org

The chemical identity of this compound has been elucidated through various analytical techniques. acs.orgnih.gov It is described as a waxy white precipitate when first formed. nih.gov Spectroscopic analysis has been crucial in confirming its structure. Mid-infrared (mid-IR) spectroscopy, for instance, reveals characteristic peaks corresponding to its functional groups, distinguishing it from related precursors and products. nih.gov

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Feature | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Methoxycarbonyl C=O Stretch | 1717 ± 15 | ν(C=O) | nih.gov |

| Asymmetric CO₂ Stretch | 1660 ± 25 and 1309 ± 1 | ν(CO₂ᵃ) | nih.gov |

| Symmetric CO₂ Stretch | 1344 ± 21 | ν(CO₂ˢ) | nih.gov |

This interactive table provides a summary of key infrared vibrational frequencies used to identify this compound.

X-ray diffraction (XRD) studies suggest that this compound may have a monoclinic crystal structure, although a definitive assignment is pending the analysis of a single crystalline sample. acs.orgnih.gov The compound's characterization is a significant achievement, as its transient nature makes it challenging to isolate and study. acs.orgwhiterose.ac.uk

Significance as a Transient Intermediate in Carbonate Formation Pathways

The primary significance of this compound in academic research lies in its role as a transient intermediate in the formation of calcium carbonate (CaCO₃) under specific non-aqueous conditions. acs.orgrsc.org Research has demonstrated that when calcium hydroxide (B78521) (Ca(OH)₂) reacts with carbon dioxide (CO₂) in a methanolic medium, the reaction does not proceed directly to calcium carbonate. Instead, it follows a more complex pathway where this compound is a key, albeit short-lived, product. acs.orgresearchgate.net

The formation pathway can be summarized as follows:

Calcium hydroxide reacts with methanol (B129727) (CH₃OH) to form calcium methoxide (B1231860) (Ca(OCH₃)₂). acs.orgresearchgate.net This reaction is an equilibrium that shifts forward in the presence of CO₂. acs.orgwhiterose.ac.uk

The newly formed calcium methoxide then reacts with carbon dioxide to yield this compound (Ca(OCOOCH₃)₂). acs.orgresearchgate.net

This ester salt intermediate is unstable, particularly in the presence of water. It readily undergoes hydrolysis, releasing methanol and carbon dioxide to form amorphous calcium carbonate (ACC). nih.govresearchgate.net

The amorphous calcium carbonate then transforms into more stable crystalline polymorphs, such as vaterite and calcite. nih.govresearchgate.net

This multi-step mechanism, involving the formation and subsequent decomposition of Ca(OCOOCH₃)₂, highlights that the solvent (in this case, methanol) is not merely an inert medium but an active reactant. rsc.org Understanding this pathway is crucial for controlling the synthesis of different calcium carbonate polymorphs, which have varied applications in industries ranging from construction to pharmaceuticals. acs.org The thermal decomposition of this compound in the absence of water has also been studied, revealing a pathway that primarily reforms calcium methoxide, alongside a side reaction producing dimethylether and carbon dioxide. acs.orgnih.gov

Academic Research Context and Scope of Inquiry for Ca(OCOOCH₃)₂

The investigation of this compound is situated within the broader academic context of understanding crystallization mechanisms and the role of transient species in chemical reactions. acs.orgwhiterose.ac.uk For many years, the precise nature of the intermediates in the non-aqueous synthesis of calcium carbonate was not well understood, with research often focusing only on the final CaCO₃ products. acs.orgwhiterose.ac.uk The comprehensive characterization of Ca(OCOOCH₃)₂ represents a significant step forward in filling this knowledge gap. acs.org

The scope of inquiry for this compound is primarily focused on:

Mechanistic Elucidation: Detailed studies using in-situ and ex-situ analytical techniques like mid-IR, XRD, X-ray Absorption Spectroscopy (XAS), and Thermogravimetric Analysis (TGA) to map the reaction pathways of its formation and decomposition. acs.orgnih.govresearchgate.net

Structural Characterization: Determining the precise crystal and electronic structure of this transient species to better understand its reactivity. nih.govresearchgate.net

Control of Polymorphism: Investigating how the formation and decomposition of Ca(OCOOCH₃)₂ can be manipulated (e.g., by controlling water content or introducing other solvents) to selectively produce desired polymorphs of calcium carbonate like vaterite or aragonite. acs.orgrsc.orgresearchgate.net

Broader Organocalcium Chemistry: While research on organocalcium compounds has been historically challenging due to their high reactivity and instability, the study of species like Ca(OCOOCH₃)₂ contributes to the fundamental understanding of the bonding and reactivity within this class of organometallics. wikipedia.orgdokumen.pub

The research into this compound underscores a shift towards studying the entire lifecycle of a chemical reaction, including its fleeting intermediates, to gain a more complete and predictive understanding of chemical synthesis.

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Ca(OCOOCH₃)₂ |

| Calcium Carbonate | CaCO₃ |

| Calcium Hydroxide | Ca(OH)₂ |

| Carbon Dioxide | CO₂ |

| Methanol | CH₃OH |

| Calcium Methoxide | Ca(OCH₃)₂ |

| Vaterite | CaCO₃ |

| Calcite | CaCO₃ |

| Dimethylether | CH₃OCH₃ |

Structure

3D Structure of Parent

Properties

CAS No. |

24331-27-9 |

|---|---|

Molecular Formula |

C4H6CaO6 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

calcium;methyl carbonate |

InChI |

InChI=1S/2C2H4O3.Ca/c2*1-5-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

InChI Key |

QKIIAXWPNQIENK-UHFFFAOYSA-L |

Canonical SMILES |

COC(=O)[O-].COC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Calcium Dimethyl Dicarbonate Formation

Formation Pathways from Calcium Hydroxide (B78521) Dispersions in Methanolic Systems

The synthesis of calcium dimethyl dicarbonate (B1257347) from calcium hydroxide dispersions in methanolic systems is a multi-step process involving the generation of reactive intermediates and subsequent carbonation.

Reactive Species Generation from Ca(OH)2 and Methanol (B129727) (e.g., Calcium Methoxide (B1231860) Formation)

In the absence of carbon dioxide, calcium hydroxide (Ca(OH)₂) establishes a reaction equilibrium with methanol (CH₃OH) to form reactive methoxide species. nih.gov This initial step is crucial for the subsequent formation of calcium dimethyl dicarbonate. Although calcium hydroxide has limited solubility in methanol (approximately 0.1 g/L), it reacts to form calcium hydroxide methoxide (Ca(OH)(OCH₃)) and calcium methoxide (Ca(OCH₃)₂) nih.gov.

Ca(OH)₂ + CH₃OH ⇌ Ca(OH)(OCH₃) + H₂O

Ca(OH)(OCH₃) + CH₃OH ⇌ Ca(OCH₃)₂ + H₂O

Carbonation Processes Involving Dissolved Carbon Dioxide

The introduction of carbon dioxide (CO₂) into the methanolic dispersion of calcium hydroxide initiates the carbonation process. The dissolved CO₂ reacts with the previously formed calcium methoxide (Ca(OCH₃)₂) to produce calcium dimethylcarbonate (Ca(OCOOCH₃)₂) nih.gov. This strongly suggests that the carbonation pathway proceeds through the reaction with the methoxide intermediate rather than direct carbonation of calcium hydroxide in a methanol-rich environment nih.gov.

The formation of calcium dimethylcarbonate as a distinct intermediate has been verified through a combination of analytical techniques, including mid-IR spectroscopy, thermogravimetric analysis (TGA), and X-ray diffraction (XRD) nih.gov. The reaction is a multi-step sequence that can be broadly categorized as the formation and subsequent carbonation of the methoxide salts acs.org.

Influence of Solvent Composition on Formation Dynamics

The composition of the solvent, particularly the ratio of methanol to water, plays a critical role in the reaction dynamics, influencing the equilibrium and the nature of the products formed.

Effects of Methanol-Water Ratios on Reaction Equilibrium

The methanol-water ratio significantly impacts the formation of this compound and its subsequent transformation. In systems with a high methanol concentration (e.g., 90-100 mol % CH₃OH), the formation of calcium dimethylcarbonate is favored nih.gov. However, the presence of water influences the stability and subsequent reactions of this intermediate.

In the presence of water, calcium dimethylcarbonate can hydrolyze, releasing methanol and carbon dioxide to form amorphous calcium carbonate (ACC), which then transforms into crystalline polymorphs like vaterite and calcite nih.gov.

| Methanol Concentration (mol %) | Primary Product/Observation |

| 100 | Formation of a waxy white precipitate of Calcium Dimethylcarbonate nih.gov. |

| 90 | Formation of an amorphous calcium carbonate (ACC) sol-gel due to hydrolysis of the ester nih.gov. |

| ≤ 20 | Hydrolysis of the ester leads to the formation of an ACC sol-gel nih.gov. |

| > 50 (H₂O) | Direct formation of calcite from Ca(OH)₂ becomes the dominant pathway nih.gov. |

This table summarizes the observed products at different methanol concentrations, highlighting the influence of water on the reaction pathway.

For methanol/water mixtures containing more than 50 mol % water, the direct carbonation of Ca(OH)₂ to calcite becomes the predominant reaction pathway. However, evidence of some this compound formation is still observable in systems with 20 and 40 mol % methanol nih.gov.

Role of Interfacial Phenomena in Precursor Generation

The reaction system involves a solid (Ca(OH)₂), a liquid (methanol/water), and a gas (CO₂), making interfacial phenomena crucial to the process. The generation of precursor species occurs at the interfaces between these phases. The slight solubility of Ca(OH)₂ in methanol allows for the initial formation of methoxide species in the liquid phase nih.gov.

The subsequent carbonation reaction is also an interfacial process, where dissolved CO₂ reacts with the methoxide species. In systems with low water content (≤20 wt %), the hydrolysis of the calcium dimethylcarbonate ester leads to the formation of a sol-gel, which is a system characterized by a high interfacial surface area nih.gov. The dynamics at these interfaces, including the adsorption of reactants and the stabilization of intermediates, are critical in determining the reaction pathway and the morphology of the final calcium carbonate product.

Chemical Reactivity and Transformation Pathways of Calcium Dimethyl Dicarbonate

Decomposition Mechanisms and Subsequent Product Formation

The decomposition of calcium dimethyl dicarbonate (B1257347) is expected to be a multi-step process involving the breakdown of the organic dimethyl dicarbonate moiety and the subsequent transformation of the resulting calcium-containing intermediate.

Ca(OCOOCH₃)₂ (s) → CaO (s) + 2(CH₃)₂O (g) + 2CO₂ (g)

However, a more plausible stepwise decomposition would involve the formation of an intermediate calcium carbonate. The initial thermal stress would likely lead to the release of the organic components, leaving behind a reactive calcium carbonate precursor.

A comprehensive analysis of the thermal degradation byproducts would likely reveal the following compounds, with their relative abundance depending on the specific decomposition conditions such as temperature, heating rate, and atmospheric composition.

Interactive Table 1: Potential Thermal Decomposition Byproducts of Calcium Dimethyl Dicarbonate

| Compound Name | Chemical Formula | Physical State at STP | Expected Formation Pathway |

| Calcium Carbonate | CaCO₃ | Solid | Primary solid residue from the decomposition of the organic moiety. |

| Dimethyl Ether | (CH₃)₂O | Gas | Product of the rearrangement and decomposition of the methyl carbonate groups. |

| Carbon Dioxide | CO₂ | Gas | Released from the dicarbonate structure and subsequent decomposition of calcium carbonate at higher temperatures. |

| Calcium Oxide | CaO | Solid | Formed from the calcination of calcium carbonate at temperatures typically above 600°C. vinci-technologies.commdpi.comcore.ac.uk |

The solid residue from the initial decomposition of this compound is expected to be calcium carbonate. Calcium carbonate is known to exist in several polymorphic forms, including amorphous calcium carbonate (ACC), vaterite, aragonite, and calcite. The specific polymorph formed is highly dependent on the reaction conditions.

Amorphous Calcium Carbonate (ACC): Often the initial phase to precipitate from a precursor, ACC is a metastable, non-crystalline form. nih.govrsc.org Its formation is favored under conditions of rapid precipitation and in the presence of certain organic molecules that can stabilize its disordered structure.

Vaterite: This hexagonal polymorph is also metastable and often forms as an intermediate phase that transforms into more stable forms. nih.gov Its synthesis can be influenced by temperature and the presence of specific additives.

Aragonite: An orthorhombic polymorph that is denser than calcite. Its formation can be favored at higher temperatures.

Calcite: The most thermodynamically stable polymorph of calcium carbonate under ambient conditions, exhibiting a trigonal crystal structure. nih.govwikipedia.org Over time and with sufficient energy input (e.g., heating), both ACC and vaterite will transform into calcite. youtube.com

The transformation pathway often follows Ostwald's rule of stages, proceeding from the least stable to the most stable form:

ACC → Vaterite → Calcite

The use of organocalcium precursors can be a method to control the selective formation of these polymorphs.

As indicated in the thermal degradation pathway, the decomposition of the dimethyl dicarbonate portion of the molecule is anticipated to yield gaseous byproducts. The likely mechanism involves the breakdown of the anhydride-like dicarbonate structure, leading to the formation of carbon dioxide and reactive methoxycarbonyl intermediates. These intermediates would then further react or decompose. A plausible reaction for the organic portion is the formation of dimethyl ether and carbon dioxide.

At higher temperatures, the calcium carbonate formed will also decompose, releasing additional carbon dioxide in a process known as calcination. vinci-technologies.comwikipedia.org The temperature at which this occurs is dependent on the partial pressure of carbon dioxide in the surrounding atmosphere. wikipedia.org

Kinetic Studies of Formation and Decomposition Processes

The rate of decomposition of the resulting calcium carbonate is significantly influenced by several environmental factors:

Temperature: The decomposition of calcium carbonate is a thermally activated process. The rate of reaction increases exponentially with temperature, as described by the Arrhenius equation. Non-isothermal studies show that the decomposition temperature shifts to higher values with increasing heating rates. mdpi.comresearchgate.net

Heating Rate: In thermogravimetric analysis (TGA), higher heating rates lead to an increase in the observed decomposition temperature. mdpi.comresearchgate.net

Atmosphere: The presence of carbon dioxide in the atmosphere will suppress the decomposition of calcium carbonate due to Le Chatelier's principle, as CO₂ is a product of the reaction. wikipedia.org

Particle Size and Morphology: The surface area of the calcium carbonate particles can affect the reaction rate, particularly in solid-state decompositions where the reaction occurs at the particle surface.

Interactive Table 2: Influence of Environmental Factors on Calcium Carbonate Decomposition Kinetics

| Factor | Effect on Reaction Rate | Kinetic Parameter Affected |

| Increasing Temperature | Increases | Rate constant (k) |

| Increasing Heating Rate | Increases apparent decomposition temperature | Does not change intrinsic kinetics but affects measurement |

| Increasing CO₂ Partial Pressure | Decreases | Equilibrium position |

| Decreasing Particle Size | Increases | Pre-exponential factor (A) due to increased surface area |

The stability and transformation of this compound and its decomposition products are governed by thermodynamic principles.

The initial decomposition of this compound is expected to be an endothermic process, requiring energy input to break the chemical bonds. The subsequent transformations of calcium carbonate polymorphs are also associated with changes in enthalpy.

The thermodynamic stability of the anhydrous calcium carbonate polymorphs increases in the following order:

Vaterite → Aragonite → Calcite nih.gov

This means that vaterite and aragonite are metastable with respect to calcite and will, given a kinetic pathway, transform into calcite, releasing a small amount of energy.

The decomposition of calcium carbonate to calcium oxide and carbon dioxide is a highly endothermic reaction, with a standard enthalpy of reaction of approximately +178 kJ/mol.

Interactive Table 3: Thermodynamic Properties of Calcium Carbonate Polymorphs

| Polymorph | Crystal System | Density (g/cm³) | Relative Thermodynamic Stability |

| Calcite | Trigonal | 2.71 | Most Stable |

| Aragonite | Orthorhombic | 2.93 | Metastable |

| Vaterite | Hexagonal | 2.65 | Least Stable |

Data compiled from various sources for general comparison.

Spectroscopic and Structural Characterization of Calcium Dimethyl Dicarbonate

Advanced Spectroscopic Techniques for In Situ and Ex Situ Analysis

In situ and ex situ analyses provide a complete picture of a compound's properties, both in its stable state and during transformation.

Mid-infrared (Mid-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The resulting spectrum acts as a molecular "fingerprint."

For a hypothetical Calcium dimethyl dicarbonate (B1257347), Mid-IR spectroscopy would be crucial for confirming the presence of key functional groups. The analysis would focus on identifying characteristic absorption bands for carbonate and ester moieties. For instance, the carbonate ion (CO₃²⁻) in calcium carbonate typically exhibits strong absorption bands related to asymmetric stretching, out-of-plane bending, and in-plane bending vibrations. researchgate.netirmmw-thz.org The dimethyl dicarbonate structure would be expected to show peaks corresponding to C=O (carbonyl) stretching and C-O (ester) stretching.

Table 1: Illustrative Mid-IR Absorption Bands for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source Compound Example |

|---|---|---|---|

| Carbonate (CO₃²⁻) | Asymmetric Stretch (ν₃) | ~1420-1450 | Calcium Carbonate |

| Carbonate (CO₃²⁻) | Out-of-Plane Bend (ν₂) | ~870-880 | Calcium Carbonate |

| Carbonate (CO₃²⁻) | In-Plane Bend (ν₄) | ~710-715 | Calcium Carbonate |

| Carbonyl (C=O) | Stretching | ~1750-1820 | Dimethyl Dicarbonate |

| Ester (C-O) | Stretching | ~1000-1300 | Dimethyl Dicarbonate |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com This technique is essential for determining the thermal stability, decomposition pathways, and composition of a compound. chembam.com

A TGA analysis of a calcium-containing organic compound would reveal distinct mass loss steps corresponding to the release of volatile components (like water or carbon dioxide) or the decomposition of organic parts. For example, the thermal decomposition of calcium oxalate (B1200264) monohydrate (CaC₂O₄·H₂O), a well-studied compound, occurs in three distinct stages: dehydration, decomposition to calcium carbonate, and finally decomposition of calcium carbonate to calcium oxide. ebatco.comlibretexts.org A similar multi-step decomposition profile would be expected for Calcium dimethyl dicarbonate, providing critical information about its stoichiometry and thermal stability.

Table 2: Example TGA Decomposition Stages for Calcium Oxalate Monohydrate

| Temperature Range (°C) | Mass Loss (%) | Decomposition Step | Product |

|---|---|---|---|

| ~100 - 250 | ~12.3 | CaC₂O₄·H₂O → CaC₂O₄ + H₂O | Anhydrous Calcium Oxalate |

| ~400 - 500 | ~19.2 | CaC₂O₄ → CaCO₃ + CO | Calcium Carbonate |

| ~600 - 850 | ~30.1 | CaCO₃ → CaO + CO₂ | Calcium Oxide |

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline structure of a solid material. When a beam of X-rays interacts with a crystalline sample, it diffracts in specific directions according to Bragg's Law. The resulting diffraction pattern is unique to a specific crystal structure. jkdhs.org

XRD analysis would be used to determine if this compound is crystalline and, if so, to identify its crystal system and unit cell parameters. The positions (2θ angles) and intensities of the diffraction peaks would be compared to databases to identify the phase. frontiersin.org For example, XRD is routinely used to distinguish between different polymorphs of calcium carbonate, such as calcite and aragonite, which have the same chemical formula but different crystal structures and thus produce distinct diffraction patterns. irmmw-thz.orgnih.gov

Table 3: Example XRD Peak Positions for Calcium Carbonate Polymorphs

| 2θ Angle (°) (Cu Kα) | Crystalline Phase |

|---|---|

| 23.06, 29.41, 35.98 | Calcite |

| 26.22, 27.21, 33.12 | Aragonite |

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local geometric and electronic structure around a specific atom. mdpi.com It can be applied to both crystalline and amorphous materials and is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

For a calcium-containing compound, Ca K-edge or L-edge XAS would be employed. nih.gov The XANES region would provide information on the oxidation state of the calcium atom and its coordination geometry (e.g., octahedral, tetrahedral). taylorfrancis.com The EXAFS region would yield precise information about the bond distances and coordination numbers of the neighboring atoms (e.g., Ca-O bond lengths), revealing the local atomic environment of the calcium center. nih.govscispace.com

Scanning Electron Microscopy (SEM) is an imaging technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology and topography. biorxiv.org It is invaluable for determining the particle size, shape, and surface texture of a material. rsc.org

SEM analysis of a powdered sample of this compound would reveal the micromorphology of its particles. This could show, for example, whether the particles are spherical, needle-like, or have an irregular shape, and would allow for the determination of their size distribution. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition maps of the sample surface, confirming the spatial distribution of calcium, carbon, and oxygen. rsc.org

Time-Resolved Spectroscopic and Diffraction Studies of Phase Transitions

While the techniques above characterize a compound in a static state, time-resolved studies are designed to monitor dynamic processes, such as phase transitions or chemical reactions, as they occur. nih.gov These pump-probe experiments use a short pulse of energy (e.g., a laser) to initiate a change in the sample, followed by a spectroscopic or diffraction measurement at a specific time delay to capture the transient states.

If this compound were to undergo a thermally or photo-induced phase transition, time-resolved XRD or spectroscopy would be the ideal tool to study the structural dynamics. nih.gov By collecting diffraction patterns or spectra at very short time intervals (from femtoseconds to microseconds) after the initial trigger, researchers could track the transformation from one crystalline phase to another, identify short-lived intermediate species, and determine the kinetics of the transition. researchgate.net

Computational Chemistry and Theoretical Modeling of Calcium Dimethyl Dicarbonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing information on bond characteristics, charge distribution, and molecular orbitals. For calcium dimethyl dicarbonate (B1257347), DFT calculations would be instrumental in elucidating the nature of the ionic bond between the calcium cation (Ca²⁺) and the dimethyl dicarbonate anion, as well as the covalent bonds within the anion itself.

While specific DFT data for calcium dimethyl dicarbonate is scarce, studies on similar systems, such as Ca(II) complexes, reveal that Ca-N bonds exhibit a larger ionic character compared to Zn-N bonds. nih.govnih.gov This suggests a significant ionic interaction between the calcium ion and the oxygen atoms of the dimethyl dicarbonate anion. DFT can also be used to analyze and visualize the charge density distribution, which would demonstrate the charge transfer and the shape of the electron density forming the ionic bond between the calcium ion and the oxygen atoms of the anion. youtube.com

DFT calculations for hydrated calcium carbonate crystals have demonstrated the importance of including van der Waals interactions to accurately predict lattice parameters. researchgate.net These calculations provide insights into structural, electronic, and vibrational properties, which would be analogous to the crystalline form of this compound. The electronic properties, such as the band gap, can be determined from the calculated electronic band structure.

Table 1: Representative Theoretical Data from DFT Calculations on Related Calcium Systems

| Parameter | System | Computational Method | Finding |

| Bond Character | Ca(II) and Zn(II) Complexes with Porphyrazine | DFT, NBO, QTAIM | Ca-N bonds show a greater ionic contribution compared to Zn-N bonds. nih.govnih.gov |

| Lattice Parameters | Hydrated Calcium Carbonate Crystals | DFT with van der Waals corrections (DFT-D2) | Inclusion of van der Waals interactions leads to a reduction in lattice constants, in better agreement with experimental values. researchgate.net |

| Electronic Structure | General DFT applications | Deformation Charge Density | Can be used to visualize the charge transformation upon chemical bond formation, illustrating the nature of ionic bonding. youtube.com |

This table presents illustrative data from computational studies on related compounds to infer the expected outcomes for this compound.

Ab Initio Molecular Dynamics Simulations for Solvation and Mobility in Related Calcium-Carbonate Systems

Molecular dynamics simulations of calcium carbonate in water have shown that the carbonate anion forms long-lasting hydrogen bonds with water molecules. nih.govacs.org The calcium cation and the carbonate anion can form a strongly bound ion pair. nih.govacs.org The structure of the first hydration shell around a CaCO₃ ion pair is found to be very similar to the arrangement of water molecules in the hydrated mineral ikaite. nih.govacs.org

Recent advancements have led to the development of machine learning models based on ab initio data (SCAN-ML) to simulate the formation of calcium carbonate from aqueous solution. arxiv.orgresearchgate.net These models can accurately reproduce the potential energy surface derived from DFT and are capable of capturing chemical reactions, such as the transformation between carbonate and bicarbonate. arxiv.orgresearchgate.net Such an approach could be adapted to study the solvation and reactive crystallization pathways of this compound. These simulations reveal that the formation of calcium carbonate ion pairs often proceeds through the binding of calcium to bicarbonate, followed by the loss of a proton to a water molecule, rather than by direct association of calcium and carbonate ions. arxiv.org

Table 2: Insights from Molecular Dynamics Simulations of Calcium-Carbonate Systems

| Simulation Focus | System | Key Findings |

| Solvation of Ion Pairs | Calcium Carbonate in Water | The carbonate anion exhibits amphiphilic character and forms persistent hydrogen bonds with water. A stable, strongly bound ion pair is formed with the calcium cation. nih.govacs.org |

| Hydration Shell Structure | CaCO₃ in Water | The arrangement of water molecules in the first hydration shell of the CaCO₃ ion pair is analogous to that in the mineral ikaite. nih.govacs.org |

| Ion Pair Formation Mechanism | Calcium Carbonate in Aqueous Solution (SCAN-ML model) | Ion pair formation predominantly occurs via Ca²⁺ binding to bicarbonate (HCO₃⁻), followed by deprotonation, rather than direct Ca²⁺ and CO₃²⁻ association. arxiv.org |

| Reactive Crystallization | Calcium Carbonate | Machine learning models based on AIMD can pave the way for studying reactive crystallization pathways, which are currently not well understood. arxiv.orgresearchgate.net |

This table summarizes findings from simulations on calcium carbonate systems, which can be extrapolated to hypothesize the behavior of this compound in solution.

Modeling of Reaction Mechanisms and Transition States in Formation and Decomposition Pathways

Theoretical modeling is crucial for elucidating the complex reaction mechanisms involved in the formation and decomposition of chemical compounds. For this compound, this would involve understanding the pathways leading to its synthesis and the energetic barriers for its breakdown into various products. In the absence of direct studies, insights can be drawn from research on the decomposition of related compounds like dimethyl carbonate (DMC) and calcium carbonate.

On the other hand, studies on the thermal decomposition of calcium carbonate show that the process is often controlled by phase boundary reactions. mdpi.com The mechanism can be described by models such as the contracting cylinder model, where decomposition initiates at surface defects and proceeds inwards. mdpi.com The activation energy for the thermal decomposition of calcium carbonate has been determined experimentally and can be used as a benchmark for theoretical calculations. researchgate.net Multifaceted kinetic models have been proposed for the thermal decomposition of calcium carbonate that consider factors like the pore structure generated during the reaction. mdpi.com

Table 3: Modeled Parameters for Decomposition of Related Carbonate Compounds

| Compound | Process | Modeling Approach | Key Parameters and Findings |

| Dimethyl Carbonate (DMC) | Pyrolysis and Combustion | Kinetic Modeling | Identification of key radical intermediates (CH₃OC(=O)OCH₂, CH₃OC(=O)O) and their β-scission decomposition pathways. princeton.edu |

| Dimethyl Carbonate (DMC) | Decomposition | Reduced Chemical Kinetic Mechanism | Development of a compact, validated mechanism for use in CFD simulations, identifying critical reaction pathways. sae.org |

| Calcium Carbonate | Thermal Decomposition | Thermogravimetric Analysis and Kinetic Modeling | Determination of activation energy (e.g., ~208 kJ/mol) and reaction mechanism (e.g., contracting cylinder model). mdpi.comresearchgate.net |

| Calcium Carbonate | Thermal Decomposition | Multifaceted Kinetic Model | A model incorporating the influence of evolving pore structure on decomposition kinetics. mdpi.com |

This table provides data from modeling studies on the decomposition of dimethyl carbonate and calcium carbonate, offering a basis for predicting the potential formation and decomposition pathways of this compound.

Interactions of Calcium Dimethyl Dicarbonate Within Complex Chemical Environments

Role as an Intermediate in Biomineralization Analogues and Controlled Crystallization

Calcium dimethyl dicarbonate (B1257347) has been identified as a key, albeit short-lived, intermediate in the non-aqueous synthesis of calcium carbonate (CaCO₃) from calcium hydroxide (B78521) (Ca(OH)₂) and carbon dioxide (CO₂) in a methanolic medium. whiterose.ac.uk This pathway is of significant interest as an analogue to biomineralization processes, where organisms often utilize transient precursor phases to meticulously control the crystallization of minerals.

The formation of calcium carbonate in a methanolic environment does not proceed directly. Instead, it follows a multi-step reaction sequence:

Formation of Calcium Methoxide (B1231860): Calcium hydroxide first reacts with methanol (B129727) to form calcium methoxide (Ca(OCH₃)₂). This initial step is an equilibrium reaction. whiterose.ac.ukacs.org

Formation of Calcium Dimethyl Dicarbonate: The calcium methoxide then reacts with carbon dioxide to yield this compound. whiterose.ac.uk

Transformation to Amorphous Calcium Carbonate: This ester salt intermediate is unstable and subsequently transforms. In the presence of water, it undergoes hydrolysis, releasing methanol and forming amorphous calcium carbonate (ACC). whiterose.ac.uk

Crystallization of Calcium Carbonate Polymorphs: The ACC then serves as a precursor, transforming into more stable crystalline polymorphs of calcium carbonate, such as vaterite and calcite. whiterose.ac.ukacs.org

This mechanistic pathway, where this compound acts as a bridge between the initial reactants and the final mineral product, is crucial for controlling the synthesis of different calcium carbonate polymorphs. The transient nature of this intermediate allows for a level of kinetic control over the crystallization process that is not achievable in direct aqueous precipitation. By understanding and manipulating the formation and decomposition of this compound, researchers can influence the size, morphology, and crystalline phase of the final calcium carbonate product, which has implications for the development of advanced materials with tailored properties. whiterose.ac.ukacs.org

Influence of Adjuvants and Catalysts on its Formation and Transformation

The formation, stability, and subsequent transformation of this compound are highly sensitive to the presence of adjuvants and catalysts. These external agents can significantly alter the reaction kinetics and pathways, thereby influencing the characteristics of the final calcium carbonate product.

Water as a Key Adjuvant: The presence of water is a critical factor in the transformation of this compound. whiterose.ac.uk In a predominantly methanolic system, the hydrolysis of the ester is a key step that leads to the formation of amorphous calcium carbonate. whiterose.ac.uk The concentration of water can therefore dictate the rate of this transformation. In systems with very low water content, the decomposition of this compound can proceed through a different pathway, involving the reformation of calcium methoxide and the release of dimethylether and carbon dioxide. whiterose.ac.uk

Organic Additives: While direct studies on the effect of other adjuvants on this compound are limited, the extensive research on the influence of organic additives on calcium carbonate crystallization provides valuable insights. Additives such as polymers (e.g., polyvinyl alcohol), surfactants, and organic acids are known to affect the nucleation and growth of calcium carbonate crystals. researchgate.netmdpi.com It is plausible that these molecules could interact with the transient this compound intermediate, potentially stabilizing it or influencing the structure of the subsequent amorphous phase, thereby directing the final crystalline polymorph. For instance, some organic solvents can interact strongly with the surface of vaterite, stabilizing this metastable phase and preventing its transformation to calcite. researchgate.net

The table below summarizes the influence of various adjuvants on calcium carbonate formation, which can be extrapolated to their potential effects on the intermediate, this compound.

| Adjuvant/Catalyst | Observed Effect on Calcium Carbonate Formation | Potential Influence on this compound |

|---|---|---|

| Water | Promotes hydrolysis of the intermediate to form amorphous calcium carbonate (ACC). whiterose.ac.uk | Acts as a reactant, determining the primary transformation pathway and rate. |

| Alcohols (e.g., Ethanol) | Can stabilize vaterite and influence crystal morphology. researchgate.net | May alter the solvation environment, potentially affecting the stability and reactivity of the intermediate. |

| Polymers (e.g., Polyvinyl alcohol) | Can inhibit calcite growth and stabilize vaterite. researchgate.net | Could interact with the intermediate, influencing its aggregation and the structure of the resulting ACC. |

| Surfactants | Can control particle size and morphology, and in some cases, promote vaterite formation. mdpi.com | May adsorb to the surface of the intermediate particles, modifying their growth and transformation. |

Interactions with Aqueous and Nonaqueous Solvents

The solvent environment plays a determinative role in the existence and reactivity of this compound. As a transient species, its interactions with different solvents govern its formation and decomposition pathways.

Nonaqueous Solvents (Methanol): this compound is formed in a nonaqueous medium, specifically methanol. whiterose.ac.ukacs.org In this environment, methanol is not merely a solvent but an active reactant, participating directly in the formation of the calcium methoxide precursor. whiterose.ac.uk The stability of this compound is higher in the relative absence of water. In anhydrous conditions, its thermal decomposition primarily leads to the reformation of calcium methoxide, with a side reaction producing dimethylether and carbon dioxide. whiterose.ac.uk The solubility of calcium salts is generally higher in methanol compared to other alcohols like ethanol, which facilitates the initial reaction steps. researchgate.net

Aqueous and Mixed Solvents: this compound is highly reactive towards water. Its interaction with aqueous environments is characterized by rapid hydrolysis. whiterose.ac.uk This reaction breaks down the ester linkages, yielding methanol and ultimately leading to the precipitation of calcium carbonate. This high reactivity in the presence of water is the reason it is not observed as a stable compound in aqueous systems.

In mixed aqueous-organic solvents, the behavior is more complex. The presence of an organic co-solvent like methanol or ethanol in water can alter the solubility of reactants and intermediates, and affect the stability of different calcium carbonate polymorphs. acs.orgacs.org For instance, the addition of methanol to an aqueous solution can increase the solubility of Ca(OH)₂ and favor the formation of the vaterite phase of calcium carbonate. unpad.ac.id The interaction between the organic solvent and water molecules can create unique solvation environments that influence ion-pairing and the kinetics of crystallization. mdpi.com

The following interactive table outlines the general interactions of this compound and its precursors/products with different solvent types.

| Solvent Type | Interaction with this compound and Related Species |

|---|---|

| Aqueous (Water) | Causes rapid hydrolysis of this compound to form amorphous calcium carbonate and methanol. whiterose.ac.uk Generally, a poor solvent for the stable formation of the intermediate. |

| Nonaqueous (Methanol) | Acts as a reactant for the formation of the calcium methoxide precursor and is the medium for the formation of this compound. whiterose.ac.ukacs.org |

| Nonaqueous (Other Alcohols, e.g., Ethanol) | Can influence the polymorph and morphology of the final calcium carbonate product. acs.orgacs.org The solubility of calcium salts is typically lower than in methanol. researchgate.net |

| Mixed Aqueous-Organic | The ratio of water to organic solvent can be tuned to control the rate of hydrolysis of the intermediate and influence the crystallization pathway of calcium carbonate. unpad.ac.idmdpi.com |

Advanced Research Methodologies for Studying Transient Calcium Dicarbonates

Development of Specialized In Situ Spectroscopic Probes for Reactive Intermediates

The direct observation of reactive intermediates is crucial for understanding the formation and decay of transient calcium dicarbonates. In situ spectroscopy allows for the real-time monitoring of these species within the reaction environment without the need for isolation. youtube.comdigitellinc.com

Key Spectroscopic Techniques:

Time-Resolved Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can identify functional groups and track changes in bonding environments during a reaction. For studying dicarbonates, FTIR can monitor the characteristic carbonyl stretching frequencies, providing insights into the formation and decomposition of the dicarbonate (B1257347) structure. nih.gov The use of advanced detectors and rapid-scan capabilities enables the capture of spectra on millisecond timescales, which is essential for observing short-lived intermediates.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: A variation of FTIR, ATR-FTIR is particularly useful for probing species at the solid-liquid or solid-gas interface. acs.org This would be instrumental in studying the surface reactions involved in the synthesis or decomposition of calcium dimethyl dicarbonate on a catalyst surface or electrode.

Raman Spectroscopy: In situ Raman spectroscopy offers complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. It can be employed to study the carbonate and metal-oxygen bond vibrations, helping to characterize the structure of transient calcium dicarbonate species. acs.org

X-ray Photoelectron and Absorption Spectroscopy: These techniques provide information about the elemental composition and oxidation states of the species present. In situ X-ray spectroscopy can be used to track changes in the calcium and oxygen environments during the formation and decomposition of dicarbonates, helping to identify reactive oxygen species that may be involved. rsc.org

Illustrative Application:

In a hypothetical study, a flow-through cell could be designed for in situ FTIR monitoring of the reaction between a calcium precursor and dimethyl carbonate. By continuously flowing the reactants and rapidly acquiring spectra, the appearance and disappearance of vibrational bands corresponding to the transient this compound could be correlated with reaction conditions such as temperature and pressure.

| Technique | Observed Species | Key Spectral Feature (Hypothetical) | Inferred Information |

|---|---|---|---|

| Time-Resolved FTIR | Dicarbonate Anion | Asymmetric C=O stretch at 1850 cm-1 | Formation and decay kinetics of the intermediate |

| In Situ Raman | Ca-O bond | Vibrational mode at 450 cm-1 | Coordination environment of the calcium ion |

| In Situ XAS | Calcium K-edge | Shift in absorption edge energy | Changes in the electronic structure of calcium during reaction |

Controlled Environment Reactors for Synthesis and Decomposition Studies

To investigate the thermodynamics and kinetics of transient calcium dicarbonate formation and decomposition, specialized reactors that allow for precise control over the reaction environment are essential.

Reactor Technologies:

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA/DSC): This technique allows for the simultaneous measurement of mass changes and heat flow as a function of temperature. mdpi.com By heating a sample of a potential this compound precursor in a controlled atmosphere, one can identify the temperatures at which decomposition occurs and quantify the associated enthalpy changes. mdpi.com Coupling the TGA/DSC instrument to a mass spectrometer (MS) or FTIR spectrometer allows for the identification of the evolved gases during decomposition.

Customized Flow Reactors: For studying reactions under specific atmospheric conditions, customized flow reactors are employed. These reactors, often coupled with in situ spectroscopic probes, allow for the precise control of gas composition, pressure, and temperature. rsc.org For instance, the decomposition of calcium carbonate can be studied in a controlled CO2 atmosphere to understand the equilibrium dynamics. mdpi.comstet-review.org

Surface Dielectric Barrier Discharge (sDBD) Reactors: These plasma-based reactors can be used to induce non-equilibrium chemical reactions at low temperatures. rsc.org An sDBD reactor could be used to investigate the plasma-assisted synthesis or decomposition of transient dicarbonates, providing alternative reaction pathways to traditional thermal methods. rsc.org

Research Findings from Analogous Systems:

Studies on the thermal decomposition of various metal carbonates have shown that the decomposition temperature and kinetics are highly dependent on the surrounding atmosphere. stet-review.org For example, the decomposition of magnesium carbonate is shifted to higher temperatures in a CO2 atmosphere compared to an inert nitrogen atmosphere. mdpi.com Similar principles would apply to the study of transient calcium dicarbonates.

| Temperature Range (°C) | Mass Loss (%) | DSC Signal | Evolved Gas (from MS) | Interpretation |

|---|---|---|---|---|

| 150-200 | 5 | Endothermic | CO2 | Initial decomposition of a labile carbonate group |

| 300-400 | 20 | Endothermic | CO2, CO | Decomposition of the dicarbonate structure |

| > 600 | 15 | Endothermic | CO2 | Decomposition of residual calcium carbonate |

Isotopic Labeling Techniques for Mechanistic Tracing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. thieme-connect.dethe-innovation.org By substituting atoms with their heavier isotopes (e.g., 13C for 12C, 18O for 16O, or 2H for 1H), the pathways of reactants to products can be unambiguously determined. d-nb.infowiley.com

Methodologies:

Synthesis with Labeled Precursors: The synthesis of this compound can be performed using isotopically labeled reactants, such as 13C-labeled methyl chloroformate or 18O-labeled calcium hydroxide (B78521). The resulting labeled dicarbonate can then be used in subsequent decomposition or reaction studies.

Mass Spectrometry (MS): MS is the primary technique for analyzing the products of reactions involving isotopically labeled compounds. The mass-to-charge ratio of the products will be shifted according to the incorporated isotopes, allowing for the identification of which atoms from the reactants are incorporated into which products. wiley.com Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile decomposition products. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine the position of isotopic labels in molecules. For example, 13C NMR can distinguish between different carbon environments in a molecule, providing detailed structural information about the products of a reaction.

Application to Dicarbonate Chemistry:

In the context of battery electrolyte degradation, isotopic labeling has been used to differentiate the contributions of cyclic and linear carbonates to decomposition products. d-nb.info For instance, by labeling ethylene carbonate with 13C, researchers were able to trace the origin of carbon atoms in various decomposition products. d-nb.info A similar approach could be applied to study the decomposition of this compound. For example, by selectively labeling the carbonyl and methoxy carbons with 13C, one could determine whether decomposition proceeds via decarboxylation or loss of the methoxy groups.

Hypothetical Isotopic Labeling Experiment:

To investigate the mechanism of hydrolysis of this compound, the reaction could be carried out in H218O. Analysis of the products by MS would reveal whether the 18O is incorporated into the resulting carbonate, methanol (B129727), or carbon dioxide, thus providing insight into the nucleophilic attack site.

| Labeled Reactant | Observed Labeled Product | m/z Shift | Mechanistic Implication |

|---|---|---|---|

| Ca(O13COOCH3)2 | 13CO2 | +1 | Decomposition involves decarboxylation of the carbonyl group. |

| Ca(OCOOCH3)2 reacted with H218O | CH318OH | +2 | Hydrolysis occurs via nucleophilic attack of water on the carbonyl carbon. |

Future Directions and Emerging Research Avenues

Exploration of Ca(OCOOCH3)2 in Novel Material Synthesis and Functionalization

The unique structure of calcium dimethyl dicarbonate (B1257347), featuring a divalent calcium cation and two methyl dicarbonate anions, suggests its potential as a precursor or building block in the synthesis of novel materials. Researchers could explore its use in creating porous metal-organic frameworks (MOFs) or coordination polymers. The dicarbonate ligand could offer distinct coordination modes and reactivity compared to more common carboxylate linkers, potentially leading to materials with tailored pore sizes, surface areas, and functionalities for applications in gas storage, separation, and catalysis.

Furthermore, the decomposition of Ca(OCOOCH3)2 under controlled conditions could be investigated as a route to synthesize nanostructured calcium carbonate or doped materials. The presence of the methyl groups might influence the morphology and phase of the resulting calcium carbonate, offering a pathway to materials with enhanced properties for applications in areas such as biomineralization, drug delivery, and advanced composites.

Investigation of Catalytic Activity or Mediation in Organic Transformations

Drawing parallels to the established catalytic activity of other calcium compounds in organic synthesis, particularly in the synthesis of dimethyl carbonate (DMC), the potential catalytic role of Ca(OCOOCH3)2 warrants investigation. Calcium-based catalysts are known to be effective in transesterification reactions and carboxylation/decarboxylation cycles. It is plausible that calcium dimethyl dicarbonate could act as a catalyst or mediator in similar transformations.

Future research could focus on its application in reactions such as the synthesis of organic carbonates, carbamates, and polycarbonates. The compound could potentially serve as a bifunctional catalyst, with the calcium center acting as a Lewis acid and the dicarbonate moiety as a base or nucleophile. Understanding its catalytic mechanism could pave the way for the development of new, efficient, and environmentally benign synthetic methodologies.

Development of Strategies for Stabilization and Isolation of Transient Species

Given the likely transient nature of the dimethyl dicarbonate anion and potentially the calcium salt itself, a significant research avenue lies in the development of strategies for its stabilization and isolation. This could involve the use of sterically bulky ligands or encapsulation within supramolecular hosts to prevent decomposition pathways such as decarboxylation or hydrolysis.

Techniques such as matrix isolation spectroscopy at cryogenic temperatures could be employed to characterize the transient species formed during the synthesis or decomposition of Ca(OCOOCH3)2. Computational studies could also provide valuable insights into its electronic structure, stability, and decomposition mechanisms, guiding experimental efforts for its successful isolation and handling. The ability to stabilize and study such species would provide fundamental insights into the chemistry of dicarbonates and related reactive intermediates.

Comprehensive Understanding of its Role in Geochemical and Environmental Carbon Cycles

While the natural occurrence of this compound has not been reported, investigating its potential formation and fate under specific geochemical or environmental conditions could be a valuable long-term research goal. The interaction of calcium minerals with organic matter and dissolved carbon dioxide in certain environments could theoretically lead to the formation of such organo-calcium carbonate species.

Understanding the stability and reactivity of Ca(OCOOCH3)2 in aqueous environments would be crucial in assessing its potential role in carbon sequestration and biomineralization processes. While speculative at this stage, such research could contribute to a more comprehensive understanding of the complex biogeochemical cycles of carbon and the diverse range of chemical species involved.

Q & A

Q. What is the antimicrobial mechanism of dimethyl dicarbonate (DMDC) against pathogens like E. coli O157:H7 in food systems?

DMDC inactivates microorganisms by reacting with nucleophilic groups (e.g., thiols, amines) in microbial enzymes and proteins, causing irreversible denaturation. Experimental validation involves treating microbial suspensions (e.g., in apple juice) with DMDC at varying concentrations (50–250 ppm), followed by plate counts to assess viability reduction. Structural interactions can be confirmed via FT-IR to identify binding sites on bacterial membranes .

Q. How is DMDC synthesized, and what catalyst characterization methods are used to optimize its production?

While direct DMDC synthesis is not detailed in the evidence, analogous carbonate esters (e.g., dimethyl carbonate) are synthesized via transesterification using calcium cerium-based catalysts prepared via sol-gel methods. Catalysts are evaluated using XRD (crystallinity), N₂ adsorption-desorption (surface area), and CO₂-TPD (basic site density). Activity tests in three-necked flask reactors with GC analysis quantify conversion rates .

Q. What regulatory guidelines govern DMDC’s use as a food preservative, and how do they impact experimental design?

DMDC is approved as a food additive (E242) with specific limits (e.g., 250 ppm in beverages). Research must align with FDA/EFSA guidelines, requiring toxicity assessments (e.g., residual analysis via HPLC-MS) and dose-response studies in food matrices like juices. Compliance ensures relevance to industrial applications while addressing safety thresholds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects between DMDC and non-thermal treatments (e.g., high-pressure processing)?

Use a factorial design varying DMDC concentration (0–250 ppm) and HPP pressure (100–600 MPa). Measure microbial log reduction in E. coli O157:H7-inoculated apple juice. Apply response surface methodology (RSM) to model interactions, with controls for individual treatments. Validate synergism via kinetic studies and membrane integrity assays (e.g., LIVE/DEAD staining) .

Q. What contradictions exist in DMDC stability studies across acidic matrices, and how can they be resolved methodologically?

Discrepancies in hydrolysis rates (e.g., apple vs. orange juice) arise from uncontrolled pH/temperature. Standardize protocols using buffered systems, internal standards (e.g., ethyl acetate), and HPLC with UV detection (230 nm). Apply first-order kinetic modeling with Arrhenius adjustments for cross-study comparability. Include matrix-specific validation (e.g., polyphenol interference tests) .

Q. What advanced techniques elucidate DMDC’s interaction with microbial membranes at the molecular level?

Combine lipidomics (LC-MS/MS for membrane lipid profiling), zeta potential measurements (electrophoretic light scattering), and fluorescence microscopy with membrane-specific dyes (e.g., DiBAC₄). Use mutant strains (e.g., E. coli lacking outer membrane proteins) to isolate DMDC’s targets. Validate findings with proteomic analysis of denatured enzymes .

Q. How do catalyst properties influence DMDC-related reaction efficiencies in transesterification systems?

For calcium cerium catalysts, correlate basic site density (CO₂-TPD) with dimethyl carbonate yield. Optimize calcination temperature (500–700°C) to balance crystallinity (XRD) and porosity (BET). Use in-situ FT-IR to monitor intermediate formation. Compare batch vs. continuous reactors for scalability, emphasizing catalyst reuse stability .

Q. What statistical approaches address variability in DMDC efficacy data across microbial strains?

Apply mixed-effects models to account for strain-specific resistance (e.g., Gram-negative vs. Gram-positive). Include covariates like pH, temperature, and initial inoculum size. Use bootstrapping to assess confidence intervals for log reduction values. Meta-analyses of published datasets can identify outliers and generalize trends .

Q. Methodological Notes

- Data Analysis : Use ANOVA for multifactorial designs and principal component analysis (PCA) to reduce dimensionality in omics datasets.

- Instrumentation : Prioritize GC-MS for volatile DMDC quantification and LC-MS/MS for degradation product identification.

- Ethical Compliance : Adhere to institutional biosafety protocols when handling pathogenic strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.